molecular formula C14H16N4O3 B15044087 (3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

(3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

Cat. No.: B15044087
M. Wt: 288.30 g/mol
InChI Key: IGZHOJVHMBULCK-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)(1,3,5-triazatricyclo[3311~3,7~]dec-7-yl)methanone is a complex organic compound featuring a nitrophenyl group and a triazatricyclodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone typically involves the reaction of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane with a nitrophenyl derivative. One common method includes the reaction of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane with 3-nitrobenzoyl chloride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the nitrophenyl position.

Scientific Research Applications

(3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the triazatricyclodecane structure provides stability and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
  • (3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol
  • (3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

Uniqueness

The uniqueness of (3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone lies in its specific combination of a nitrophenyl group and a triazatricyclodecane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone

InChI

InChI=1S/C14H16N4O3/c19-13(11-2-1-3-12(4-11)18(20)21)14-5-15-8-16(6-14)10-17(7-14)9-15/h1-4H,5-10H2

InChI Key

IGZHOJVHMBULCK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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